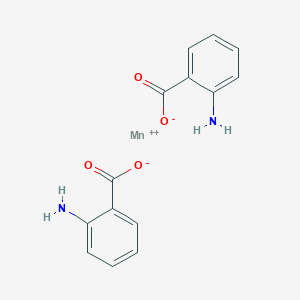

Manganese(II) Anthranilate

Beschreibung

Eigenschaften

IUPAC Name |

2-aminobenzoate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7NO2.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUVFOJKLQBEFN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12MnN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548260 | |

| Record name | Manganese(2+) bis(2-aminobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15336-23-9 | |

| Record name | Manganese, bis(2-aminobenzoato-N,O)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese(2+) bis(2-aminobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Manganese Ii Anthranilate and Its Derivatives

Direct Synthesis Approaches to Manganese(II) Anthranilate

The direct synthesis of manganese(II) anthranilate typically involves the reaction of a manganese(II) salt with anthranilic acid or its salt in a suitable solvent.

Solution-Based Precipitation Methods (e.g., Methanolic, Aqueous Systems)

Solution-based precipitation is a common and straightforward method for synthesizing manganese(II) anthranilate. This technique relies on the low solubility of the resulting complex in the chosen solvent system, leading to its precipitation.

Aqueous Systems: In a typical aqueous synthesis, a solution of a manganese(II) salt, such as manganese(II) chloride or manganese(II) sulfate (B86663), is combined with an aqueous solution of sodium anthranilate. The sodium salt of anthranilic acid is often prepared in situ by reacting anthranilic acid with a base like sodium hydroxide (B78521). nih.gov The resulting manganese(II) anthranilate precipitate is then isolated by filtration, washed to remove impurities, and dried. nih.gov For instance, nano-sized manganese(II) anthranilate has been synthesized by adding a manganese(II) salt solution to a solution of anthranilic acid and sodium hydroxide in deionized water, followed by stirring. nih.gov

Methanolic and Ethanolic Systems: Alcohols like methanol (B129727) or ethanol (B145695) can also be used as the reaction medium. In one example, an ethanolic solution of manganese(II) chloride tetrahydrate was added to a stirred solution containing anthranilic acid, pyridine-2-aldoxime (B213160), and potassium hydroxide in ethanol to form a mixed-ligand complex. ajol.info The use of an organic solvent can influence the crystallinity and morphology of the product.

Optimization of Reaction Conditions and Stoichiometric Ratios

Optimizing reaction conditions is crucial for achieving high yields and purity of manganese(II) anthranilate. Key parameters that are often adjusted include the molar ratio of the reactants, temperature, reaction time, and pH.

The stoichiometry between the manganese(II) ion and the anthranilate ligand is a critical factor. Typically, a 1:2 metal-to-ligand ratio is employed, reflecting the +2 charge of the manganese ion and the -1 charge of the deprotonated anthranilate ligand. nih.gov However, the formation of different stoichiometries can occur depending on the reaction conditions and the presence of other coordinating species.

For example, in the synthesis of mixed-ligand complexes, the molar ratios of the manganese salt, anthranilic acid, and any auxiliary ligands are carefully controlled. In the preparation of a mixed-ligand complex with L-alanine, a 1:1:1 molar ratio of metal:anthranilate:alaninate was used. rdd.edu.iq Similarly, for a complex with nicotinamide, a 1:1:2 molar ratio of metal:anthranilate:nicotinamide was employed. researchgate.net

The reaction temperature and duration also play significant roles. While many precipitation reactions are carried out at room temperature, some procedures involve heating to ensure complete reaction or to influence the crystalline form of the product. rdd.edu.iq Stirring for several hours is common to ensure homogeneity and complete precipitation. nih.govajol.info

Synthesis of Mixed-Ligand and Ternary Manganese(II) Anthranilate Complexes

The coordination sphere of the manganese(II) ion in anthranilate complexes can be expanded to include other ligands, forming mixed-ligand or ternary complexes. This approach allows for the fine-tuning of the complex's properties.

Strategies for Incorporating Auxiliary Ligands (e.g., 1,10-Phenanthroline (B135089), Pyridine-2-aldoxime, Schiff Bases)

A variety of auxiliary ligands can be introduced to synthesize mixed-ligand manganese(II) anthranilate complexes. These ligands can be simple monodentate molecules or more complex polydentate chelating agents.

1,10-Phenanthroline (phen): This bidentate nitrogen-donor ligand is frequently used to create stable mixed-ligand complexes. The synthesis typically involves reacting a manganese(II) salt, anthranilic acid, and 1,10-phenanthroline in a suitable solvent. researchgate.netresearchgate.net The resulting complexes often exhibit interesting structural and electronic properties. For instance, a bimetallic manganese(II) complex with a bridging anthranilate and 1,10-phenanthroline has been synthesized and studied for its catalytic activity. researchgate.netresearchgate.net

Pyridine-2-aldoxime: This bidentate ligand can coordinate to the manganese(II) center along with anthranilate. A dinuclear Mn(II) complex with mixed ligands of anthranilic acid and pyridine-2-aldoxime has been synthesized in an alkaline ethanolic medium. ajol.info In this complex, the anthranilate acts as a bidentate ligand, coordinating through the carboxylate oxygen and the amine nitrogen. ajol.info

Schiff Bases: Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands. Novel manganese(II) complexes have been prepared with Schiff bases derived from the reaction of piperonal (B3395001) and anthranilic acid. mdpi.com Other research has involved the synthesis of manganese(II) complexes with Schiff bases derived from acetylacetone (B45752) and leucine. researchgate.net

Formation of Adducts and Heterochelates

The formation of mixed-ligand complexes can be viewed as the creation of adducts or heterochelates. In these structures, the manganese(II) ion is coordinated to at least two different types of ligands. For example, in the mixed-ligand complex of manganese(II) with anthranilic acid and pyridine-2-aldoxime, a dinuclear structure, [Mn2(L1)(L2)(OH)2]·H2O, was formed, where L1 is anthranilate and L2 is the deprotonated pyridine-2-aldoxime. ajol.info This demonstrates the formation of a heterochelate where both ligands are bound to the two manganese centers.

Advanced Synthetic Techniques for Manganese(II) Coordination Polymers Incorporating Anthranilate

Beyond discrete mononuclear or dinuclear complexes, manganese(II) and anthranilate can form extended structures known as coordination polymers. These materials consist of repeating coordination entities extending in one, two, or three dimensions.

The synthesis of manganese(II) coordination polymers often involves the use of bridging ligands that can connect multiple metal centers. While anthranilate itself can act as a bridging ligand, other auxiliary bridging ligands are frequently incorporated to create more complex and robust network structures. For instance, research has focused on the synthesis of manganese(II) coordination polymers using ligands like m-pyridinecarboxylates, which share some structural similarities with anthranilate in their ability to bridge metal ions. cmu.edu Although direct examples of extensive coordination polymers solely based on manganese(II) and anthranilate are less common in the provided search results, the principles of using auxiliary N-donor linkers, such as 1,10-phenanthroline, in the self-assembly process of manganese(II) coordination polymers are well-established. rsc.org

The table below summarizes the synthetic approaches for Manganese(II) Anthranilate and its derivatives.

| Synthetic Approach | Sub-Category | Key Reactants | Solvent System | Resulting Product Type | Reference |

| Direct Synthesis | Solution-Based Precipitation | Manganese(II) salt, Anthranilic acid/Sodium anthranilate | Aqueous | Manganese(II) Anthranilate | nih.gov |

| Direct Synthesis | Solution-Based Precipitation | Manganese(II) salt, Anthranilic acid, KOH | Ethanolic | Mixed-ligand complex | ajol.info |

| Mixed-Ligand Synthesis | Incorporation of Auxiliary Ligands | Manganese(II) salt, Anthranilic acid, 1,10-Phenanthroline | Not specified | Mixed-ligand complex | researchgate.netresearchgate.net |

| Mixed-Ligand Synthesis | Incorporation of Auxiliary Ligands | Manganese(II) salt, Anthranilic acid, Pyridine-2-aldoxime | Ethanolic | Dinuclear mixed-ligand complex | ajol.info |

| Mixed-Ligand Synthesis | Incorporation of Auxiliary Ligands | Manganese(II) salt, Schiff base from piperonal and anthranilic acid | Not specified | Mixed-ligand complex | mdpi.com |

| Mixed-Ligand Synthesis | Incorporation of Auxiliary Ligands | Manganese(II) salt, Anthranilic acid, L-alanine | Aqueous | Mixed-ligand complex | rdd.edu.iq |

| Mixed-Ligand Synthesis | Incorporation of Auxiliary Ligands | Manganese(II) salt, Anthranilic acid, Nicotinamide | Ethanolic | Mixed-ligand complex | researchgate.net |

| Advanced Synthesis | Coordination Polymers | Manganese(II) salt, Anthranilate (as bridging ligand), Auxiliary linkers | Not specified | Coordination Polymer | cmu.edursc.org |

Solvothermal Synthesis Approaches

Solvothermal synthesis is a widely utilized method for preparing crystalline materials, including metal-organic frameworks, from solutions in a sealed vessel heated above the solvent's boiling point. ossila.comsigmaaldrich.cn This technique leverages elevated temperature and pressure to increase the solubility of reactants and facilitate the crystallization process, yielding well-defined, stable structures. sigmaaldrich.cnresearchsynergypress.com

The general procedure for the solvothermal synthesis of a manganese-based MOF, such as manganese(II) anthranilate, involves several key steps. Typically, a manganese(II) salt, like manganese(II) nitrate (B79036) or manganese(II) chloride, and the organic linker, anthranilic acid, are dissolved in a suitable solvent or a mixture of solvents. ossila.comvistas.ac.in The choice of solvent is crucial and can range from water (in which case the method is termed hydrothermal) to various organic solvents like ethanol or N,N-dimethylformamide (DMF). ossila.comresearchsynergypress.com

The solution containing the metal salt and the organic linker is then sealed in a Teflon-lined stainless-steel autoclave. ossila.comvistas.ac.in The autoclave is placed in an oven and heated to a specific temperature, generally between 100 °C and 200 °C, for a duration that can range from several hours to a few days. vistas.ac.innih.gov During this period, the increased pressure and temperature facilitate the coordination reaction between the manganese(II) ions and the anthranilate ligands, leading to the self-assembly and crystallization of the MOF. researchsynergypress.com After the reaction is complete, the autoclave is cooled to room temperature, and the resulting solid product is collected by filtration, washed with the solvent to remove any unreacted precursors, and dried. vistas.ac.in

The parameters of the solvothermal reaction, such as temperature, time, solvent system, and reactant concentration, significantly influence the final product's crystal structure, size, and morphology. researchsynergypress.comrsc.org For instance, research on various manganese-based MOFs has shown that these conditions can be fine-tuned to produce materials with desired properties for specific applications. vistas.ac.innih.gov

Table 1: Representative Solvothermal Synthesis Parameters for Manganese-Based MOFs

| Parameter | Description | Reference |

| Metal Precursor | Manganese(II) nitrate hexahydrate (Mn(NO₃)₂·6H₂O) | vistas.ac.in |

| Organic Linker | Varies (e.g., 2-methylimidazole, 1,10-phenanthroline) | vistas.ac.in |

| Solvent | Ethanol | vistas.ac.in |

| Temperature | 180 °C | vistas.ac.in |

| Reaction Time | 12 hours | vistas.ac.in |

| Apparatus | Teflon-lined autoclave | ossila.comvistas.ac.in |

| Outcome | Crystalline MOF cathode materials for lithium-ion batteries. | vistas.ac.in |

Sonochemical Ultrasonic-Assisted Synthesis Protocols

Sonochemical synthesis utilizes the energy of high-frequency ultrasound (20 kHz to 10 MHz) to induce chemical reactions and form novel materials. researchsynergypress.comrsc.org The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the reaction liquid. ossila.comnumberanalytics.com This collapse generates localized hot spots with transient temperatures and pressures that can reach up to 5000 K and over 500 atmospheres, respectively, creating extreme conditions for chemical synthesis. numberanalytics.comresearchgate.net

In a typical sonochemical protocol for synthesizing a manganese(II) coordination polymer, a solution of a manganese(II) salt (e.g., manganese(II) acetate) and the organic ligand (e.g., an anthranilate derivative) is placed in a reaction vessel and subjected to high-intensity ultrasonic irradiation using an ultrasonic probe or bath. researchgate.netnih.gov The cavitation events induced by the ultrasound provide the energy needed for the formation of the complex. The reaction can often be completed in as little as one hour. researchgate.net The resulting product, frequently in the form of nanoparticles or nanostructures, is then collected, washed, and dried. nih.govresearchgate.net

Research has demonstrated the effectiveness of sonochemistry for producing nano-sized manganese complexes. For example, the sonochemical synthesis of a one-dimensional Mn(II) coordination polymer resulted in the formation of nanostructures whose morphology could be controlled by adjusting the reaction temperature during sonication. researchgate.netnih.gov Similarly, a rapid, direct sonochemical method has been developed to synthesize manganese octahedral molecular sieve (OMS-2) nanomaterials with very high surface areas. acs.org These findings underscore the potential of sonochemistry as a rapid and efficient route to manganese(II) anthranilate and its derivatives, particularly for creating nanomaterials.

Table 2: Research Findings on Sonochemical Synthesis of Manganese Complexes

| Product | Precursors | Synthesis Conditions | Key Findings | Reference |

| 1D Mn(II) Coordination Polymer | Manganese(II) acetate, Potassium thiocyanate, Pyridyl-triazole ligand | Ultrasonic irradiation for 1 hour at 5 °C, 25 °C, and 60 °C. | Produced nanostructures; morphology was dependent on the temperature. | researchgate.netnih.gov |

| Mn₃O₄ Nanoparticles | Mn(II) Schiff base complex | Thermal decomposition of a sonochemically synthesized precursor. | The morphology of the precursor complex was rod-like. | researchgate.net |

| Octahedral Mn(OH)₂ Nanoparticles | Not specified | Sonochemical irradiation. | Rapid synthesis of nanoparticles (140-200 nm) for supercapacitor applications. | nih.gov |

| Cryptomelane-type OMS-2 | Not specified | Sonication at ambient temperature for 2 hours in a water/acetone co-solvent. | Rapid reaction time; produced nanomaterials (1-7 nm) with a high surface area (288 m²/g). | acs.org |

Structural Characterization and Elucidation of Manganese Ii Anthranilate Complexes

Spectroscopic Analysis of Coordination Environment

Spectroscopic methods are fundamental in defining the structural characteristics of manganese(II) anthranilate. These techniques probe the electronic and vibrational states of the molecule, offering a comprehensive picture of its coordination chemistry.

FT-IR spectroscopy is a powerful tool for determining how the anthranilate ligand binds to the manganese(II) ion. By comparing the spectrum of the complex to that of the free ligand, shifts in vibrational frequencies reveal the sites of coordination. nih.govajol.info

The infrared spectrum of a manganese(II) anthranilate complex shows significant changes in the region of the carboxylate group vibrations compared to free anthranilic acid. nih.gov The disappearance of the broad O-H stretch from the carboxylic acid group in the complex's spectrum is a clear indication of deprotonation upon coordination to the manganese(II) ion. nih.gov

Furthermore, the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) provide crucial information about its coordination mode. In free anthranilic acid, these bands appear at specific frequencies. Upon complexation with manganese(II), these bands shift, and the difference between their frequencies (Δν = νₐₛ - νₛ) can be used to infer the nature of the carboxylate binding. A significant shift in these bands confirms the involvement of the carboxylate group in coordination with the metal center. nih.govfrontiersin.org

Table 1: FT-IR Data for Manganese(II) Anthranilate and Related Compounds (cm⁻¹)

| Compound | ν(N-H) | ν(C=O) / νₐₛ(COO⁻) | νₛ(COO⁻) | ν(Mn-N) | ν(Mn-O) | Reference |

|---|---|---|---|---|---|---|

| Anthranilic acid | ~3300 | ~1600 (C=O) | - | - | - | nih.gov |

| [Mn(anthranilate)₂(H₂O)₂] | Shifted | Shifted | Shifted | ~468 | ~378 | frontiersin.orgsemanticscholar.org |

| Mixed Ligand Mn(II) Complex | Shifted | 1521 (asymm) | 1325 (symm) | 468 | 378 | frontiersin.org |

Note: Specific values for manganese(II) anthranilate can vary depending on the full complex structure. The data for the mixed ligand complex is provided for comparative purposes to illustrate typical Mn-N and Mn-O stretching frequencies.

The involvement of the amino group's nitrogen atom in coordination is also readily assessed using FT-IR spectroscopy. The N-H stretching vibrations, typically observed around 3300 cm⁻¹ in the free ligand, experience a shift to lower frequencies upon complexation with manganese(II). nih.govcore.ac.uk This shift indicates a weakening of the N-H bond, which is a direct consequence of the nitrogen atom coordinating to the metal center. core.ac.uk This coordination is crucial for the formation of a stable chelate ring. nih.gov The presence of new bands in the far-infrared region of the spectrum, which can be assigned to Mn-N stretching vibrations, provides further direct evidence of the nitrogen atom's involvement in the coordination sphere. frontiersin.orgorientjchem.org

Electronic or UV-Vis spectroscopy provides valuable information about the electronic structure of the manganese(II) anthranilate complex. The spectra typically exhibit two main types of electronic transitions: those occurring within the ligand (π → π*) and those involving the d-orbitals of the manganese(II) ion (d-d transitions). nih.govmdpi.com

The absorption peak corresponding to the π → π* transition of the aromatic ring in the anthranilate ligand is observed in the UV region. nih.govmdpi.com Upon complexation with manganese(II), this peak often undergoes a hypsochromic (blue) shift. nih.govresearchgate.net This shift is indicative of the interaction between the metal ion and the ligand's π-system. nih.gov

Manganese(II) is a d⁵ ion, and in a high-spin octahedral or tetrahedral environment, its d-d transitions are both spin-forbidden and Laporte-forbidden. frontiersin.orgacs.org Consequently, these absorption bands are typically very weak and may not be observed at all, or they may appear as very low-intensity shoulders. frontiersin.org In some cases, a ligand-to-metal charge transfer (LMCT) band may be observed. frontiersin.org The presence and position of these weak d-d bands can sometimes provide information about the geometry of the complex. aip.org

Table 2: Electronic Spectral Data for Manganese(II) Anthranilate and Related Compounds

| Compound | λₘₐₓ (nm) (Transition) | Solvent | Reference |

|---|---|---|---|

| Anthranilic acid | 340.5 (π → π*) | DMSO | nih.gov |

| Mn(II) anthranilate complex | Blue-shifted from 340.5 | DMSO | nih.gov |

| Mn(II) complex with Schiff base ligand | 372 (λₘₐₓ), 413 (LMCT) | Not specified | frontiersin.org |

| Mn(II) complexes with diamines | 240-260 (d-d or ligand field) | Methanol (B129727) | mdpi.com |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a particularly sensitive technique for studying paramagnetic species like manganese(II). nih.govnih.gov The ESR spectrum of a high-spin manganese(II) complex (S=5/2) typically exhibits a characteristic six-line hyperfine splitting pattern due to the interaction of the unpaired electrons with the ⁵⁵Mn nucleus (I=5/2). nih.gov

The g-value and the hyperfine coupling constant (A) obtained from the spectrum can provide information about the symmetry of the ligand field around the Mn(II) ion and the nature of the donor atoms. rsc.org For instance, the spectrum of a Mn(II) complex can indicate a low-symmetry environment. nih.gov The zero-field splitting parameters (D and E) can also be determined from the ESR spectrum, which describe the removal of the degeneracy of the spin levels in the absence of an external magnetic field and are sensitive to the coordination geometry. rsc.orgrsc.org

While NMR spectroscopy is challenging for paramagnetic complexes like those of manganese(II) due to significant line broadening, it can still provide valuable structural information about the ligand. researchgate.netrsc.org ¹H and ¹³C NMR spectra of the free anthranilic acid ligand show distinct signals for the aromatic protons and carbons, as well as for the amine and carboxylic acid groups. tsijournals.comchemicalbook.comchemicalbook.comksu.edu.sa

Upon complexation with manganese(II), the signals of the protons and carbons near the coordination sites will be most affected. The paramagnetic nature of the Mn(II) ion causes a significant broadening and shifting of these NMR signals. While this makes detailed structural analysis of the complex itself difficult, the changes observed in the ligand's spectrum upon coordination can confirm which parts of the ligand are involved in binding to the metal. For example, a downfield shift of the amino proton signals would be consistent with the nitrogen atom's involvement in coordination. tsijournals.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination Modes

The structural understanding of manganese(II) anthranilate complexes is fundamental to elucidating their chemical behavior and potential applications. This is primarily achieved through detailed crystallographic and thermal analysis studies.

Single-Crystal X-ray Diffraction for Determination of Crystal System, Space Group, and Unit Cell Parameters

For instance, a hydrothermal reaction involving MnCl₂, adipic acid, and a base resulted in a novel two-dimensional coordination polymer, Mn₂(H₂O)[O₂C(CH₂)₄CO₂]₂. This complex was found to crystallize in the monoclinic space group C2/c, with specific unit cell parameters of a = 21.671(2) Å, b = 7.6023(7) Å, c = 9.1452(9) Å, and β = 108.849(7)°. acs.org Similarly, a manganese(II) complex involving 2,2'-bipyridine (B1663995) and phenoxyacetate (B1228835) ligands was reported to crystallize in the monoclinic system with the space group P21/n. researchgate.net In another example, a mixed-valence manganese analogue of Prussian blue, with the stoichiometry Mn(II)₃[Mn(III)(CN)₆]₂·zH₂O, was shown to have a disordered, face-centered cubic lattice. nih.gov

The study of complexes with related ligands also provides valuable structural insights. For example, cadmium(II) hydrazone complexes have been observed to crystallize in both monoclinic and triclinic crystal systems depending on the specific ligands. researchgate.net These examples highlight the diversity of crystal structures that can be formed and the power of single-crystal X-ray diffraction in their detailed characterization.

Table 1: Crystallographic Data for Selected Manganese(II) and Related Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Mn₂(H₂O)[O₂C(CH₂)₄CO₂]₂ | Monoclinic | C2/c | 21.671(2) | 7.6023(7) | 9.1452(9) | 108.849(7) | acs.org |

| Mn₂(POA)₂(Phen)₄₂·H₂O | Monoclinic | P21/n | - | - | - | - | researchgate.net |

| Mn(II)₃[Mn(III)(CN)₆]₂·zH₂O | Cubic | Face-centered | - | - | - | - | nih.gov |

Precise Determination of Manganese(II) Coordination Geometry (e.g., Octahedral, Tetrahedral)

The coordination geometry of the manganese(II) ion in its complexes is a key determinant of their physical and chemical properties. Manganese(II), with its d⁵ electron configuration, can adopt various coordination geometries, with octahedral and tetrahedral being the most common.

In many manganese(II) anthranilate and related carboxylate complexes, the Mn(II) ion is found in a six-coordinate, distorted octahedral environment. mdpi.com For example, in a binuclear manganese(II) compound with 6-methylanthranilate and 2,2'-bipyridine, each Mn(II) ion is six-coordinate. tandfonline.com Similarly, a mononuclear manganese(II) complex with 2,2'-bipyridine and perchlorate (B79767) ions also exhibits an irregular octahedral geometry, with the Mn(II) atom coordinated to four nitrogen atoms from the bipyridine ligands and two oxygen atoms from the perchlorate ions. researchgate.net The structure of anthranilate phosphoribosyltransferase from Pectobacterium carotovorum in complex with Mn²⁺ also reveals a coordinated manganese ion. nih.gov

However, other coordination geometries are also observed. For instance, some Co(II) and Fe(II) anthranilate complexes have been found to adopt distorted tetrahedral geometries. nih.govresearchgate.net While less common for manganese(II), the possibility of tetrahedral coordination exists, particularly with bulky ligands. In some mixed-ligand complexes of Mn(II) with anthranilic acid and pyridine-2-aldoxime (B213160), a tetrahedral geometry has been suggested based on spectral and magnetic data. ajol.info A Schiff base complex of Mn(II) has also been reported to have a distorted octahedral geometry. researchgate.net

Detailed Analysis of Bond Lengths and Angles within the Coordination Sphere

A detailed analysis of bond lengths and angles provides quantitative insight into the nature of the coordination environment around the manganese(II) center. These parameters can confirm the coordination geometry and reveal subtle structural distortions.

In a manganese(II) complex with 2,2'-bipyridine, specific bond lengths and angles have been determined, providing a precise picture of its irregular octahedral geometry. researchgate.net For other transition metal anthranilate complexes, such as a silver(I) complex, an O-Ag-N angle of 162.7° has been reported, indicating a near-linear coordination. In an iron(II) anthranilate complex with a disphenoidal geometry, the O-Fe-O angle is 159.1°. researchgate.net

Table 2: Selected Bond Parameters for a Manganese(II) Bipyridine Complex

| Parameter | Value | Reference |

| Coordination Geometry | Irregular Octahedral | researchgate.net |

| Further specific bond length and angle data was not available in the search results. |

Investigation of Supramolecular Interactions and Packing in the Solid State

Supramolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state packing of manganese(II) anthranilate complexes, often leading to the formation of higher-dimensional networks. researchgate.net

In many metal-anthranilate complexes, hydrogen bonding involving the amino group of the anthranilate ligand and coordinated or uncoordinated water molecules is a common feature. acs.org These interactions, along with O-H···O hydrogen bonds, can link individual complex units into extended polymeric chains or three-dimensional architectures. acs.org The anthranilate ligand itself can feature an intramolecular N-H···O hydrogen bond. researchgate.net

Thermal Analysis for Decomposition Pathways and Stability

Thermal analysis techniques are vital for characterizing the thermal stability and decomposition pathways of manganese(II) anthranilate complexes.

Thermogravimetric Analysis (TGA) for Identification of Decomposition Steps and Thermal Stability

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition. For manganese(II) anthranilate complexes, TGA can identify the loss of solvent molecules, the decomposition of the organic ligands, and the final formation of a metal oxide residue. nih.govresearchgate.net

Studies have shown that manganese(II) anthranilate is relatively volatile below 250°C and decomposes below 500°C. mocvd-precursor-encyclopedia.de The pyrolysis of this complex under different conditions can lead to various manganese oxides. mocvd-precursor-encyclopedia.de TGA of various metal anthranilate complexes, including that of manganese(II), has been used to determine their stoichiometry. nih.govresearchgate.net The thermograms typically show distinct steps corresponding to the loss of water molecules of hydration, followed by the decomposition of the anthranilate ligands. nih.govresearchgate.net For instance, the thermogram of a hydrated chromium(III) anthranilate complex clearly shows an initial mass loss corresponding to the removal of water molecules. nih.govresearchgate.net

The thermal decomposition of manganese(II) complexes with other ligands, such as 1,5-diaminotetrazole, has been studied in detail, revealing multi-step decomposition processes with the final residue being MnO. nih.gov Similarly, the thermal decomposition of manganese(II) acetylacetonate (B107027) is a known method for synthesizing manganese oxide nanoparticles. nih.gov The decomposition of manganese nitrate (B79036) has also been investigated, showing a two-step thermal decomposition to manganese oxide. google.com

Table 3: Thermal Decomposition Data for Selected Manganese(II) and Related Complexes

| Complex | Decomposition Temperature Range (°C) | Final Residue | Reference |

| Manganese(II) Anthranilate | < 500 | Manganese Oxides | mocvd-precursor-encyclopedia.de |

| Mn₂(DAT)₂Cl₄(H₂O)₄ | Up to 600 | MnO | nih.gov |

| Hydrated Cr(III) Anthranilate | Initial loss ~105°C | - | nih.govresearchgate.net |

| Specific multi-step decomposition data for Manganese(II) Anthranilate was not available in the search results. |

Determination of Kinetic and Thermodynamic Parameters of Thermal Degradation

The thermal stability and decomposition kinetics of metal anthranilate complexes are investigated using thermogravimetric analysis (TGA). researchgate.netnih.gov From the TGA data, key kinetic and thermodynamic parameters for the thermal degradation process can be determined using model-fitting methods like the Coats-Redfern and Horowitz-Metzger equations. researchgate.net This analysis provides critical insights into the thermal stability of the compound.

The parameters calculated from these analyses include:

Activation Energy (E*): The minimum energy required to initiate the thermal decomposition of the complex. srce.hr

Enthalpy of Activation (ΔH*): The change in heat content during the formation of the activated complex.

Entropy of Activation (ΔS*): The change in the degree of randomness of the system during the formation of the activated complex.

Gibbs Free Energy of Activation (ΔG*): A measure of the spontaneity of the formation of the activated complex. researchgate.net

Studies on various transition metal complexes, including those with anthranilic acid, show that these thermodynamic parameters can be calculated for different stages of thermal degradation. researchgate.netresearchgate.net The analysis of these parameters is essential for understanding the reaction mechanisms and for designing materials with specific thermal properties. srce.hr For instance, the calculated kinetic and thermodynamic data for the decomposition of similar complexes indicate that the processes are generally non-spontaneous, with positive Gibbs free energy values. researchgate.net

Other Advanced Characterization Techniques Relevant to Structure and Composition

Beyond thermal analysis, a suite of advanced techniques is employed to provide a complete picture of the structure and composition of manganese(II) anthranilate complexes.

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized complex by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). huji.ac.il This data is compared with the theoretically calculated percentages for the proposed structure, allowing for the confirmation of the metal-to-ligand stoichiometry. researchgate.netnih.gov

In studies of metal anthranilates, CHN analysis has confirmed a 1:2 metal-to-ligand stoichiometry for the manganese(II) complex, corresponding to the formula [Mn(C₇H₆NO₂)₂]. researchgate.netnih.gov For mixed ligand complexes, such as those involving anthranilic acid and pyridine-2-aldoxime, elemental analysis has been used to establish more complex dinuclear stoichiometries like [Mn₂(L1)(L2)(OH)₂]·H₂O. ajol.info

Table 1: Elemental Analysis Data for a Manganese(II) Anthranilate Complex

| Compound Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|

| [Mn(C₇H₆NO₂)₂] | C | 51.3 | 51.1 | researchgate.net |

| H | 3.67 | 3.74 | researchgate.net |

This interactive table presents the calculated and experimentally found elemental percentages for a manganese(II) anthranilate complex, confirming its stoichiometry.

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is used to determine the molecular weight of the complex. nih.gov This analysis provides direct evidence for the proposed stoichiometry by detecting the parent ion peak. ESI-MS is ideal for characterizing metal complexes as it typically results in minimal fragmentation, providing clear information on the parent ion. nih.gov Research on a series of metal anthranilates, including the manganese(II) complex, utilized mass spectrometry to confirm their structures. researchgate.netnih.gov

Magnetic susceptibility measurements are performed to determine the effective magnetic moment (μ_eff) of the manganese(II) complex, which provides insight into its electronic structure. researchgate.netnih.gov The Mn(II) ion has a d⁵ electronic configuration and can exist in either a high-spin state (5 unpaired electrons) or a low-spin state (1 unpaired electron), depending on the ligand field strength.

The magnetic moment for a high-spin octahedral Mn(II) complex is theoretically expected to be around 5.92 B.M. nih.gov Experimental values close to this confirm the +2 oxidation state and a high-spin configuration. For example, a mixed-ligand dinuclear Mn(II) complex containing anthranilate was found to be paramagnetic. ajol.info

Table 2: Magnetic Properties of Manganese(II) Complexes

| Complex Type | Magnetic Moment (µ_eff) B.M. | Spin State | Inferred Geometry | Source |

|---|---|---|---|---|

| Mn(II) Anthranilate | 5.8 | High-Spin | Octahedral | researchgate.net |

| Mixed Ligand Mn(II) Complex | 5.83 | High-Spin | Octahedral | nih.gov |

This interactive table summarizes the magnetic moment data for various manganese(II) complexes, indicating their spin state and coordination environment.

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology, shape, and size of the synthesized complex particles. azooptics.comresearchgate.net An electron beam scans the sample's surface, generating signals that produce high-resolution images of its topography. azooptics.com Studies on metal anthranilate complexes, including the Mn(II) compound, have employed SEM to determine the morphology and size of the particles. researchgate.netnih.gov This analysis is crucial as the physical characteristics of the particles can influence their properties and applications, such as catalytic activity. researchgate.net The synthesis method can have a significant influence on the resulting particle size and morphology. scielo.org.co

The Brunauer-Emmett-Teller (BET) analysis is the standard method for determining the specific surface area of a solid material. eag.combath.ac.uk The technique involves measuring the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. eag.comanton-paar.com By analyzing the gas adsorption isotherm, the amount of gas required to form a monolayer on the surface is calculated, which is then used to determine the total surface area. anton-paar.comfiveable.me The surface area of manganese(II) anthranilate has been determined using BET analysis, which is a critical parameter for applications in fields like catalysis where a high surface area can lead to enhanced activity. researchgate.netnih.gov

Molar Conductance Measurements for Electrolytic Behavior

Molar conductance measurements are a fundamental technique employed to ascertain the electrolytic nature of manganese(II) anthranilate complexes in solution. By dissolving the complexes in a suitable solvent, typically at a concentration of 10⁻³ M, and measuring their molar conductivity (ΛM), researchers can determine whether the complexes remain intact as neutral species or dissociate into ions. ajol.inforesearchgate.net The magnitude of the molar conductance value is indicative of the number of ions present in the solution, thereby distinguishing between non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on. This characterization is crucial for understanding the structural integrity of the complex in a given solvent environment.

The majority of synthesized manganese(II) anthranilate and related complexes exhibit low molar conductance values in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), suggesting they are non-electrolytic in nature. ajol.infordd.edu.iqresearchgate.net This behavior indicates that the anthranilate ligand and any other coordinated ligands remain bonded to the manganese(II) ion in the solution, and that any anions present (like chloride) are part of the coordination sphere rather than existing as free counter-ions.

For instance, a mixed-ligand dinuclear Mn(II) complex involving anthranilic acid and pyridine-2-aldoxime was found to be a non-electrolyte in DMF. ajol.info Similarly, a mixed-ligand complex of Mn(II) with anthranilic acid and L-alanine showed a molar conductance value in the range of 1.44-8.20 S·cm²·mol⁻¹ in a 10⁻³ M DMF solution, which is well within the expected range for a non-electrolyte. rdd.edu.iq Another study on a mononuclear Mn(II) complex with a tridentate N₂,O-donor hydrazone ligand derived from methyl anthranilate reported a molar conductance of 32 Ω⁻¹ cm² mol⁻¹ in DMF, also consistent with non-electrolytic behavior. ajol.info

The data gathered from various studies on manganese(II) complexes containing anthranilate or its derivatives are summarized in the table below.

Molar Conductance Data for Manganese(II) Anthranilate and Related Complexes

Computational and Theoretical Investigations of Manganese Ii Anthranilate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a central method for investigating transition metal complexes due to its balance of computational cost and accuracy. For manganese(II) anthranilate, DFT studies have been instrumental in elucidating its fundamental chemical and physical characteristics.

DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. mdpi.com For manganese(II) anthranilate, a 1:2 metal-to-ligand stoichiometry is common. nih.govresearchgate.netelsevierpure.com In this arrangement, the anthranilate anion ([C₆H₄(NH₂)(CO₂)]⁻) acts as a chelating ligand, binding to the Mn(II) ion. wikipedia.org The coordination typically involves the carboxylate oxygen and the amino nitrogen atoms of the anthranilate ligand. ajol.info

Theoretical studies, such as those performed with the Gaussian 09 software package, can optimize the geometry of such complexes. nih.gov For instance, using the UB3LYP functional with a 6-311+G(d,p) basis set is a common approach for optimizing high-spin manganese(II) complexes. nih.gov The resulting optimized structure provides bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography, if available. In a related bimetallic manganese(II) complex with a bridging anthranilate ligand, the Mn-O bond lengths were found to be approximately 2.130(3) Å. researchgate.net

Table 1: Representative Optimized Structural Parameters for a Mn(II) Complex with Bridging Anthranilate Ligands

| Parameter | Value (Å) |

|---|---|

| Mn-Mn distance | 4.758(2) |

| Mn-O bond length | ~2.130(3) |

| Mn-N bond length (phenanthroline) | 2.222(4) - 2.296(4) |

Data sourced from a study on a bimetallic Mn(II) complex featuring bridging anthranilate and terminal phenanthroline ligands. researchgate.net

DFT calculations provide a detailed picture of the electronic structure, including the distribution of electrons in molecular orbitals. The electronic properties of Mn(II) complexes have been probed using DFT calculations, which can reveal different contributions among similar complexes. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a determinant of the molecule's kinetic stability and reactivity. dicames.online

For a high-spin d⁵ ion like Mn(II) in an octahedral environment, the five d-orbitals are singly occupied. Calculations can determine the precise energy levels of these orbitals and how they are influenced by the anthranilate ligands. Time-dependent DFT (TD-DFT) can be used to calculate the electronic structure and describe the frontier molecular orbitals, showing the relocation of electron density upon excitation. researchgate.net In a study on phthalocyaninatomanganese(II), the manganese orbital electronic populations were deduced from a combination of experimental data and modeling, providing a detailed understanding of the d-orbital configuration. rsc.org

A significant application of DFT is the prediction of spectroscopic parameters, which aids in the interpretation of experimental spectra.

UV-Vis Spectroscopy: The electronic absorption spectra of manganese(II) anthranilate have been recorded in solvents like DMSO. nih.gov The free anthranilic acid ligand exhibits an absorption peak around 340.5 nm, which is attributed to a π → π* transition. nih.gov Upon complexation with Mn(II), this peak experiences a blue shift (a shift to a shorter wavelength). nih.gov TD-DFT calculations can simulate these electronic transitions and help assign the observed spectral bands to specific orbital-to-orbital excitations.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species like Mn(II) (S = 5/2). DFT calculations are used to predict the zero-field splitting (ZFS) parameters (D and E), which describe the splitting of spin states in the absence of an external magnetic field. researchgate.net While DFT has been shown to predict the correct sign of the ZFS parameter, it sometimes underestimates the magnitude. core.ac.uk High-frequency, high-field EPR spectroscopy can experimentally determine these parameters, which can then be compared to theoretical calculations to understand the contributions to the ZFS interaction. researchgate.net For example, in studies of Mn(II) proteins, high-field EPR determined large ZFS values and ⁵⁵Mn hyperfine coupling constants that indicated a more covalent interaction between Mn(II) and the protein compared to aqueous Mn(II). nih.gov

DFT can be used to model reaction mechanisms and explore the interaction of manganese(II) anthranilate with other chemical species. This is particularly valuable in catalysis, where the complex may act as a catalyst or catalyst precursor. For instance, manganese(II) complexes have been investigated for their catalytic activity in oxidation and reduction reactions. nih.govresearchgate.netresearchgate.net

A bimetallic manganese(II) complex with bridging anthranilate ligands has shown catalytic activity in the oxidation of primary alcohols. researchgate.net Similarly, manganese(II) anthranilate has been evaluated for its catalytic role in the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). nih.govresearchgate.net Theoretical studies can map out the potential energy surface of these reactions, identify transition states, and calculate activation barriers, thereby elucidating the reaction mechanism at a molecular level. Blind docking studies can also be conducted to explore the interactions between the complex and a target protein. frontiersin.org

The magnetic properties of manganese(II) complexes are governed by the unpaired electrons in the d-orbitals. Spin density analysis via DFT reveals the distribution of unpaired electron spin throughout the molecule. researchgate.net This analysis is crucial for understanding magnetic exchange interactions in polynuclear complexes.

In a high-spin Mn(II) (d⁵) complex, the spin density is expected to be primarily located on the metal center. However, a degree of delocalization onto the ligands can occur, which is known as spin polarization. In a study on a dinuclear Mn(II) complex, DFT-based spin density analysis helped to explain its magnetic properties. researchgate.net For other manganese complexes, it has been established that the unpaired electron density can reside primarily at the Mn center or, in some cases, be ligand-based. rsc.org In one study of phthalocyaninatomanganese(II), a model of the spin-density distribution was refined using experimental data, which found spin populations on the manganese 3d and 4s orbitals, as well as negative spin densities on the macrocyclic ligand atoms arising from spin polarization effects. rsc.org

Supramolecular Interaction Modeling and Analysis

Beyond the covalent and coordinate bonds that define the primary structure of manganese(II) anthranilate, weaker non-covalent interactions govern how the complex molecules arrange themselves in the solid state. These interactions, including hydrogen bonding, π-stacking, and van der Waals forces, lead to the formation of extended supramolecular architectures.

Theoretical tools are essential for quantifying and visualizing these weak interactions. For example, in a study on a related Mn(II) complex, various non-covalent interactions were found to stabilize the crystal structure. mdpi.com Computational methods such as the Non-Covalent Interaction (NCI) plot index and Quantum Theory of Atoms in Molecules (QTAIM) can be used to study these phenomena. mdpi.com In some Mn(II) complexes, molecules are connected via O–H⋯O hydrogen bonds to form a supramolecular structure. researchgate.net The modeling of these interactions is critical for understanding the crystal packing and for the rational design of new materials with desired solid-state properties.

Hirshfeld Surface Analysis for Intermolecular Contacts and Molecular Packing

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a given molecule dominates over the sum of electron densities from all other molecules in the crystal.

For a hypothetical crystal structure of manganese(II) anthranilate, Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions that govern its molecular packing. These interactions are visualized as colored patches on the surface, with red indicating shorter contacts (stronger interactions), blue representing longer contacts (weaker interactions), and white indicating contacts around the van der Waals separation.

The primary intermolecular contacts expected to be significant in the crystal packing of manganese(II) anthranilate include:

Hydrogen Bonds: The presence of the amino (-NH₂) and carboxylate (-COO⁻) groups in the anthranilate ligand makes it a prime candidate for hydrogen bonding. N-H···O and C-H···O interactions are likely to be prominent, playing a crucial role in stabilizing the crystal structure.

π-π Stacking: The aromatic ring of the anthranilate ligand can participate in π-π stacking interactions, further contributing to the stability of the molecular packing. These are often visualized as characteristic red and blue triangular patches on the Hirshfeld surface.

van der Waals Forces: A significant portion of the Hirshfeld surface is typically dominated by H···H, C···H, and O···H contacts, which represent the weaker, non-directional van der Waals forces that are ubiquitous in molecular crystals.

Table 1: Representative Percentage Contributions of Intermolecular Contacts for a Manganese(II) Complex from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 22.8 |

| C···H / H···C | 15.5 |

| N···H / H···N | 8.3 |

| C···C | 4.1 |

| Other | 4.1 |

Note: This table is a representative example based on typical values for manganese(II) complexes with organic ligands and is intended for illustrative purposes.

Potential Energy Surface Calculations for Mechanistic Insights (e.g., Proton Transfer)

Potential Energy Surface (PES) calculations are a powerful theoretical method to explore the energetics of a chemical process, such as a conformational change or a reaction mechanism like proton transfer. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping out the PES, one can identify stable structures (minima), transition states (saddle points), and the energy barriers between them.

In the context of manganese(II) anthranilate, PES calculations could be employed to investigate the possibility of intramolecular proton transfer. An intramolecular hydrogen bond is expected to form between the amino group and the coordinated carboxylate group of the anthranilate ligand. PES calculations can elucidate the feasibility of a proton transferring from the nitrogen atom of the amino group to one of the oxygen atoms of the carboxylate group.

The calculation would involve systematically changing the geometric parameters associated with the proton transfer, such as the N-H bond length and the H···O distance, while optimizing the rest of the molecular geometry at each step. This process, known as a relaxed PES scan, generates a profile of the energy changes along the chosen reaction coordinate.

A hypothetical PES for proton transfer in manganese(II) anthranilate would likely reveal:

Energy Minima: Two minima on the PES would correspond to the two stable tautomeric forms of the complex: the initial state with the proton on the nitrogen atom and the final state with the proton on the oxygen atom. The relative energies of these minima would indicate which tautomer is more stable.

Transition State: A saddle point on the PES connecting the two minima would represent the transition state for the proton transfer. The energy of the transition state relative to the initial minimum would give the activation energy for the process. A high activation energy would suggest that proton transfer is unlikely to occur under normal conditions, while a low barrier would indicate a facile process.

Such computational studies provide mechanistic insights that are difficult to obtain experimentally and can help to understand the reactivity and dynamic behavior of the complex. nih.govreadthedocs.ionih.gov

Quantitative Analysis of Coordination Geometry (e.g., Continuous Shape Measure Tool)

The coordination geometry of the manganese(II) ion in the anthranilate complex is a key determinant of its physical and chemical properties. While classical descriptions like "octahedral" or "tetrahedral" are useful, they are often idealizations. In reality, the coordination polyhedra of metal complexes are frequently distorted from these ideal geometries.

The Continuous Shape Measure (CShM) tool, often implemented in software like SHAPE, provides a quantitative method to evaluate the degree of distortion of a coordination sphere from any ideal polyhedron. researchgate.net The CShM value, denoted as S, is a number that ranges from 0 for a perfect polyhedron to higher values for more distorted structures. It is calculated by comparing the positions of the coordinating atoms with the vertices of the ideal reference polyhedron.

For a hypothetical six-coordinate manganese(II) anthranilate complex, a CShM analysis would likely be performed to quantify its deviation from an ideal octahedron (OC-6) and a trigonal prism (TPR-6), the two most common six-coordinate geometries. The analysis would involve inputting the crystallographically determined coordinates of the manganese ion and the coordinating atoms (oxygen and nitrogen atoms from the anthranilate ligands and any co-ligands like water molecules) into the CShM software.

The output would be a set of S values, each corresponding to a specific reference polyhedron. The polyhedron with the lowest S value is the one that the experimental coordination sphere most closely resembles.

Table 2: Hypothetical Continuous Shape Measure (CShM) Data for a Six-Coordinate Manganese(II) Anthranilate Complex

| Structure | Ideal Polyhedron | Symmetry | CShM (S) |

| Mn(anthranilate)₂(H₂O)₂ | Octahedron (OC-6) | Oₕ | 1.85 |

| Mn(anthranilate)₂(H₂O)₂ | Trigonal Prism (TPR-6) | D₃ₕ | 15.32 |

Note: This table is hypothetical and for illustrative purposes. A low S value for the octahedron (e.g., 1.85) would indicate that the coordination geometry of the Mn(II) ion is best described as a distorted octahedron. The much higher value for the trigonal prism would signify a significant deviation from that geometry.

This quantitative analysis allows for a more precise and unambiguous description of the coordination environment of the metal ion than qualitative terms alone. It is particularly useful for comparing the geometries of different complexes and for understanding how factors like ligand steric hindrance and electronic effects influence the coordination sphere.

Coordination Chemistry and Supramolecular Architectures of Manganese Ii Anthranilate

Diversity of Ligand Coordination Modes of Anthranilate

The anthranilate anion (C₇H₆NO₂⁻), derived from the deprotonation of anthranilic acid, is a versatile ligand in coordination chemistry. Its ability to bind to metal ions stems from the presence of two key functional groups: a carboxylate group and an amino group attached to a benzene (B151609) ring. This structure allows for a variety of coordination modes with metal centers like manganese(II).

The primary coordination modes observed for the anthranilate ligand include:

O-Monodentate: The ligand binds to the metal center through only one of the carboxylate oxygen atoms. sibran.ru

O,O-Bidentate: Both oxygen atoms of the carboxylate group coordinate to the same metal ion, forming a chelate ring. sibran.ru

Bridging-Bidentate: The carboxylate group bridges two different metal centers. A common mode is the (O, μ₂-O') configuration, where one oxygen is bonded to one metal and the other oxygen bridges to a second metal ion. sibran.ruelsevierpure.com In some binuclear structures, carboxylate groups can adopt a syn-anti μ₁,₃-bridging mode. tandfonline.com

N,O,O-Bridging Tridentate: The ligand utilizes the nitrogen atom of the amino group and both oxygen atoms of the carboxylate group to bridge metal ions. sibran.ru

In many complexes, the anthranilate ligand acts as a uninegative bidentate ligand, coordinating through the carboxylate oxygen and the amino nitrogen. ajol.info The flexibility in its binding allows for the formation of simple mononuclear complexes as well as intricate polymeric structures. The specific coordination mode adopted often depends on factors such as the solvent system, the presence of other auxiliary ligands, and the reaction conditions. nih.govresearchgate.net For instance, in Schiff base complexes derived from anthranilate, coordination can occur through an imine nitrogen and a carboxylate oxygen, with the uncoordinated amino group of an adjacent unit potentially leading to further polymerization. researchgate.net

| Coordination Mode | Description | Denticity | Example Functionality |

|---|---|---|---|

| O-Monodentate | Coordination via one carboxylate oxygen. | Monodentate | Terminal Ligand |

| O,O-Bidentate | Chelation via both carboxylate oxygens to one metal center. | Bidentate | Chelating Ligand |

| Bridging-Bidentate (O, μ₂-O') | Carboxylate group links two metal centers. | Bidentate | Bridging Ligand |

| N,O-Bidentate | Chelation via the amino nitrogen and one carboxylate oxygen. | Bidentate | Chelating Ligand |

| N,O,O-Bridging Tridentate | Coordination via the amino nitrogen and both carboxylate oxygens. | Tridentate | Bridging Ligand |

Geometrical Preferences Around the Manganese(II) Center

The manganese(II) ion, with its d⁵ electronic configuration, is highly flexible in its coordination geometry and does not have a strong crystal field stabilization energy preference for any particular geometry. This flexibility allows it to adopt various coordination numbers and geometries, which are heavily influenced by the steric and electronic properties of the coordinating ligands.

In complexes with anthranilate and its derivatives, Mn(II) commonly exhibits octahedral geometry. However, distorted versions of this geometry are frequent due to the constraints of the ligand bite angles. For example, in two distinct manganese(II) complexes with quinoline-based tripodal ligands, the Mn(II) centers are six-coordinate with distorted octahedral geometry. nih.gov One of these complexes is a dimer featuring trans coordination of the quinolyl groups, while the other is a monomer with cis coordination. nih.gov

Other geometries are also observed. In a complex with a hydrazone ligand derived from methyl anthranilate, the Mn(II) ion is found in a distorted trigonal prismatic environment. ajol.info Six-coordinate binuclear structures are also known, where two Mn(II) ions are bridged by carboxylate groups. tandfonline.com More complex geometries, such as a distorted pentagonal-bipyramidal arrangement, have been identified in manganese(II) complexes involving other carboxylate ligands like 1,10-phenanthroline-2,9-dicarboxylate. researchgate.net This diversity in coordination environments is a key factor in the structural variety of manganese(II) anthranilate compounds.

| Coordination Geometry | Coordination Number | Description | Reference Example |

|---|---|---|---|

| Distorted Octahedral | 6 | The most common geometry, often distorted due to ligand constraints. Can be monomeric or dimeric. | Complexes with quinoline-based tripodal ligands. nih.gov |

| Distorted Trigonal Prismatic | 6 | A less common six-coordinate geometry. | Complex with a hydrazone ligand derived from methyl anthranilate. ajol.info |

| Distorted Pentagonal-Bipyramidal | 7 | A higher coordination number geometry. | Complex with 1,10-phenanthroline-2,9-dicarboxylate. researchgate.net |

| Binuclear Six-Coordinate | 6 | Two six-coordinate Mn(II) centers bridged by ligands. | Compound with bridging 6-methylanthranilate ligands. tandfonline.com |

Formation and Structural Diversity of Manganese(II) Coordination Polymers

The ability of the anthranilate ligand to bridge metal centers is fundamental to the formation of coordination polymers. These are extended structures where metal ions (nodes) are linked by organic ligands (linkers) to form one-, two-, or three-dimensional networks. Manganese(II) anthranilate and related complexes exhibit a rich variety of such polymeric architectures.

One-Dimensional (1D) Chain Structures

The simplest form of a coordination polymer is a 1D chain. In the context of manganese(II) anthranilate, these chains typically form when anthranilate ligands repeatedly bridge Mn(II) ions. One manganese(II) coordination polymer has been described as having a 1D structure which then further assembles into a 2D network through weaker interactions. rsc.org Similar chain structures are common in lanthanide anthranilate complexes, where bridging-bidentate ligands link the metal ions to generate frontiersin.org chains. sibran.ruelsevierpure.com In some cases, zigzag chains can form, which then serve as the building blocks for higher-dimensional structures. cmu.edu

Two-Dimensional (2D) Network Structures

One-dimensional chains can be interconnected to form 2D sheets or networks. A manganese(II) coordination polymer based on a dicarboxylate ligand has been shown to form a 2D network that further assembles into a 3D supramolecular structure. rsc.org The formation of 2D layered polymers is also seen in complexes of Mn(II) with other dicarboxylates, such as adipate, demonstrating the propensity of this metal ion to form such networks. acs.org These 2D structures are often held together by strong coordination bonds within the layers, while the layers themselves may interact through weaker forces like hydrogen bonds or van der Waals interactions.

Three-Dimensional (3D) Supramolecular Networks and Frameworks

The ultimate level of structural complexity is the formation of 3D frameworks. These can be achieved through strong coordination bonds in all three dimensions or by the assembly of lower-dimensional structures (1D chains or 2D layers) through weaker, non-covalent interactions like hydrogen bonding or π–π stacking. For instance, a 2D manganese network can create a 3D supramolecular network through packing interactions. rsc.org A detailed study of 3D manganese(II) coordination polymers based on m-pyridinecarboxylates shows how infinite zigzag chains connect to four adjacent chains, creating a robust and complex 3D coordination polymer. cmu.edu These frameworks can possess porous structures, making them interesting for applications in gas storage and catalysis.

Role of Bridging Ligand Functionality in Extended Structure Formation

The formation of these extended 1D, 2D, and 3D architectures is critically dependent on the bridging capability of the anthranilate ligand. The carboxylate group is the primary player in this role. It can doubly bridge adjacent Mn(II) centers, often in a syn-syn or syn-anti conformation, to form dimeric units or infinite chains. rsc.orgcmu.edu These chains are the fundamental secondary building units (SBUs) that then assemble into higher-dimensional networks.

The amino group can also play a crucial role, primarily through hydrogen bonding. N-H···O hydrogen bonds can provide additional stability to the primary coordination structure and direct the assembly of chains or layers into well-defined 3D supramolecular networks. sibran.ru In some Schiff base derivatives, the amino group of the anthranilate moiety has been observed to participate directly in polymerization, linking dimeric units into extended structures. researchgate.net The interplay between the strong, directional coordination of the carboxylate group and the weaker, more flexible interactions of the amino group provides the chemical "syntax" for the construction of the diverse and complex supramolecular architectures of manganese(II) anthranilate.

Applications of Manganese Ii Anthranilate in Chemical Precursor and Catalysis Research

Role as Precursors for Advanced Material Synthesis

The utility of metal-organic compounds as single-source precursors is a cornerstone of modern materials synthesis, offering precise control over the composition and morphology of the final material. Manganese(II) anthranilate, as a manganese carboxylate, holds theoretical potential in this area, particularly for generating thin films and nanoparticles.

Potential for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Manganese-Based Thin Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for fabricating high-quality thin films for applications in microelectronics and protective coatings. A critical requirement for these processes is a precursor compound that is sufficiently volatile to be transported in the gas phase and that decomposes cleanly on a heated substrate. ufs.ac.za While various organomanganese compounds, such as manganese amidinates, β-ketoiminates, and manganese bis(ethylcyclopentadienyl), have been investigated as precursors for the ALD and CVD of manganese-based films like manganese oxide and manganese nitride, specific studies employing Manganese(II) Anthranilate are not yet prevalent. ufs.ac.zabibliotekanauki.plnih.govd-nb.info

The potential of Manganese(II) Anthranilate for these applications can be inferred from its thermal properties. Thermogravimetric analysis (TGA) is used to determine a compound's thermal stability and decomposition profile, which are key indicators of its suitability as a CVD/ALD precursor. researchgate.net TGA studies on a range of metal anthranilate complexes, including the manganese(II) variant, have been performed to characterize their thermal behavior. elsevierpure.comnih.govyoutube.com For a compound to be a viable precursor, it must exhibit a stable window between sublimation/evaporation and thermal decomposition. If the decomposition temperature is too close to the volatilization temperature, it can lead to gas-phase reactions and poor film quality. The detailed TGA and Differential Scanning Calorimetry (DSC) data for Manganese(II) Anthranilate would be essential to fully assess its promise as a precursor for creating manganese-based thin films via vapor deposition techniques.

Synthesis of Nanosized Manganese Oxides via Controlled Thermal Decomposition

Nanosized manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄) are materials of significant interest due to their applications in catalysis, energy storage, and biomedical imaging. ijnc.irresearchgate.net A common and effective method for their synthesis is the controlled thermal decomposition of a single-source manganese precursor, such as manganese(II) acetylacetonate (B107027), manganese acetate, or various Schiff base complexes. bibliotekanauki.plijnc.irresearchgate.net This method allows for tight control over the resulting nanoparticles' size, shape, and crystalline phase by carefully manipulating parameters like temperature, heating rate, and the surrounding atmosphere. ijnc.irsdu.dk

The thermal decomposition of Manganese(II) Anthranilate is expected to yield manganese oxide, making it a potential precursor for such nanomaterials. Thermogravimetric analysis (TGA) of metal-carboxylate complexes typically shows a decomposition pathway that concludes with the formation of the corresponding metal oxide. researchgate.net For instance, studies on the thermal decomposition of manganese(II) chloride complexes and manganese(II) sulfate (B86663) show the final residue to be manganese oxides like MnO or Mn₃O₄, depending on the final temperature and atmosphere. nih.govresearchgate.net Research on various metal anthranilate complexes confirms they decompose to form metal oxides upon heating. elsevierpure.com The specific decomposition temperature and the nature of the gaseous byproducts from Manganese(II) Anthranilate would influence the porosity and purity of the resulting manganese oxide nanoparticles. By controlling the calcination temperature in air or an inert atmosphere, it is theoretically possible to target specific manganese oxide phases, such as Mn₂O₃ or MnO, from a Manganese(II) Anthranilate precursor. bibliotekanauki.pl

Catalytic Applications in Chemical Transformations

The versatile redox chemistry of manganese makes its complexes attractive candidates for catalysis. Manganese(II) anthranilate and its derivatives have been explicitly studied for their ability to catalyze key organic reactions.

Efficacy in Organic Reduction Reactions (e.g., Reduction of 4-Nitrophenol)

The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) using a reducing agent like sodium borohydride (B1222165) is a widely used benchmark reaction to evaluate the catalytic activity of new materials, particularly metal-based nanoparticles and complexes. nih.gov A study investigating the catalytic properties of a series of first-row transition metal anthranilate complexes—including those of Zn(II), Fe(II), Co(II), Cu(II), Ni(II), and Mn(II)—evaluated their performance in this specific reaction. elsevierpure.comnih.govyoutube.com

The general procedure involves monitoring the reduction of 4-NP to 4-AP at ambient temperature using a UV-Vis spectrophotometer in the presence of the catalyst. youtube.com While the study concluded that the Co(II) and Cu(II) anthranilate complexes exhibited high catalytic activity for the reduction, the manganese(II) complex was found to be less effective under the tested conditions. nih.gov This finding is consistent with related research on metal-organic frameworks, where a Mn-BDC (benzenedicarboxylate) catalyst was unable to complete the reduction of 4-NP within a 20-minute timeframe, unlike its more efficient Co-BDC and Cr-BDC counterparts. researchgate.net These results suggest that while Manganese(II) Anthranilate possesses some catalytic capability for this reduction, it is significantly outperformed by other transition metal analogues.

Performance in Organic Oxidation Reactions (e.g., Oxidation of Primary Alcohols)

In contrast to its modest performance in reduction reactions, complexes involving the manganese(II) anthranilate framework have demonstrated notable success in catalytic oxidation, particularly of alcohols. The selective oxidation of primary alcohols to aldehydes is a fundamental and important transformation in organic synthesis. researchgate.net

A study focused on novel manganese(II) complexes found that a bimetallic Mn(II) complex containing both 1,10-phenanthroline (B135089) and a bridging anthranilate ligand showed superior activity as a catalyst precursor for the oxidation of primary alcohols compared to related monometallic complexes. tandfonline.com The research identified the combination of tert-butyl hydroperoxide (TBHP) as the oxidant and imidazole (B134444) as an additive to be highly effective for this transformation. tandfonline.com

Further supporting the catalytic potential of this structural class, a dinuclear Mn(II) complex with a closely related ligand, 6-methylanthranilate, was shown to be an active catalyst for the oxidation of primary alcohols. consensus.appresearchgate.net This complex achieved 100% conversion of cinnamyl alcohol in 1.5 hours using TBHP as the oxidant. consensus.app

The table below summarizes the catalytic performance of a manganese(II) complex with a bridging anthranilate ligand in the oxidation of various primary alcohols. tandfonline.com

| Substrate (Primary Alcohol) | Oxidant | Additive | Conversion (%) | Time (h) | Primary Product |

|---|---|---|---|---|---|

| Cinnamyl alcohol | TBHP | Imidazole | 100 | 0.5 | Cinnamaldehyde |

| Benzyl alcohol | TBHP | Imidazole | 100 | 1 | Benzaldehyde |

| 1-Octanol | TBHP | Imidazole | 85 | 3 | 1-Octanal |

| 1-Heptanol | TBHP | Imidazole | 88 | 3 | 1-Heptanal |

These findings highlight the efficacy of Manganese(II) Anthranilate-based complexes in promoting the selective oxidation of primary alcohols to their corresponding aldehydes with high conversion rates under relatively mild conditions. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Manganese(II) Anthranilate in microbial systems?

- Methodological Answer : Manganese(II) Anthranilate can be synthesized using engineered microbial strains like Escherichia coli. By introducing genes such as NMT, AMAT, and pqsA into E. coli and modifying metabolic pathways, anthranilate derivatives are biosynthesized via precursor availability (e.g., anthranilate from the tryptophan pathway). This approach leverages endogenous cofactors (e.g., SAM, CoA) and requires optimization of culture media for metal ion coordination . Plant-based pathways (e.g., one-step anthranilate methyltransferases in grapes) also provide insights into enzymatic strategies for anthranilate derivatization .

Q. How is the biochemical role of anthranilate in microbial pathways relevant to Manganese(II) Anthranilate studies?

- Methodological Answer : Anthranilate is a precursor in tryptophan biosynthesis and interacts with metal ions like manganese. In Pseudomonas species, anthranilate synthase (AS I and AS II) catalyzes anthranilate formation via glutamine-dependent amidation. Researchers should characterize manganese coordination by comparing kinetic parameters (e.g., binding affinity, pH stability) in metal-anthranilate complexes. Structural studies (e.g., X-ray crystallography) can identify Mn²⁺ binding sites in anthranilate-derived enzymes .

Q. What spectroscopic or thermodynamic techniques are used to characterize Manganese(II) Anthranilate coordination?

- Methodological Answer : Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF) are critical for studying metal-ligand interactions. For example, DSF detects protein stability changes upon anthranilate binding, while ITC quantifies binding stoichiometry and thermodynamics. However, ITC may fail to detect heat changes in systems with weak binding or competing substrates (e.g., PRPP absence in Mycobacterium AnPRT studies), necessitating complementary techniques like fluorescence quenching or EPR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in anthranilate binding data across experimental models?

- Methodological Answer : Discrepancies in binding assays (e.g., ITC vs. DSF results) require multi-method validation. For instance, in Mycobacterium tuberculosis AnPRT, DSF showed increased protein stability with anthranilate concentration, while ITC detected no heat changes. Researchers should:

- Perform control experiments with PRPP to validate substrate competition effects.

- Use mutagenesis to probe binding site residues (e.g., site 1 vs. site 3 in AnPRT tunnels).

- Combine crystallography (to visualize binding modes) with kinetic assays (to measure inhibition constants) .

Q. What strategies are effective in designing inhibitors targeting anthranilate-dependent enzymes in pathogens?

- Methodological Answer : Transition-state mimics or multi-site inhibitors are promising. "Bianthranilate-like" phosphonate analogs with elongated linkers occupy multiple anthranilate binding sites in M. tuberculosis AnPRT, achieving stronger inhibition. Rational design steps include:

- Molecular docking to optimize linker length for channel occupancy.

- Testing analogs against mutant enzymes (e.g., site 2/site 3 mutants) to validate binding specificity.

- Assessing cytotoxicity and selectivity using comparative assays (e.g., human vs. bacterial enzyme orthologs) .

Q. How does RNA editing impact anthranilate-related gene expression in biological systems?

- Methodological Answer : RNA editing can alter protein function by introducing synonymous/nonsynonymous changes. For example, anthranilate phosphoribosyltransferase (APRT) transcripts with editing sites may generate splice variants. Researchers should:

- Perform RNA-seq to identify editing sites in APRT or manganese superoxide dismutase genes.

- Use CRISPR-Cas9 to knock out editing enzymes (e.g., ADAR analogs) and assess phenotypic changes.